molecular formula C12H17NO2 B124718 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 2272-83-5

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Cat. No. B124718
CAS RN: 2272-83-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-CABZTGNLSA-N
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Description

“N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a monoisotopic mass of 305.108551 Da . It has two defined stereocentres .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a hydroxypropan-2-yl group, which is further attached to a methylacetamide group . The compound has two stereocentres .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 486.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 79.2±3.0 kJ/mol and a flash point of 248.1±31.5 °C . The compound has a molar refractivity of 83.9±0.4 cm3, and it accepts 4 hydrogen bonds and donates 2 . It has 5 freely rotating bonds .

Scientific Research Applications

Biological Effects and Applications

Biological Effects and Toxicology of Acetamide Derivatives A comprehensive review by Kennedy (2001) discusses the biological effects of various acetamide derivatives including N-methylacetamide. The review emphasizes the importance of understanding the biological responses and the toxicological aspects of these compounds due to their commercial significance. It also highlights the necessity of updating information on the biological consequences of exposure to these chemicals in humans, considering the advancements over the years (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics and Pharmacodynamics of Related Compounds A review on Bilastine, an antihistamine, provides insights into the chemical structure, characteristics, and analytical methods used for estimation from different scientific articles. Although not directly related to N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, the review gives an idea of how similar compounds are analyzed and understood in terms of chemistry, pharmacokinetics, and pharmacodynamics (Sharma et al., 2021).

Analgesic Applications

Use of Ketamine in Pain Management Low-dose ketamine, an NMDA receptor antagonist, has shown efficacy in the management of acute postoperative pain, suggesting a potential avenue for the application of related compounds in pain management. The review by Schmid et al. (1999) evaluates the clinical literature and discusses the efficacy of low-dose ketamine, highlighting its potential role in postoperative pain management and as an adjunct to other analgesics (Schmid, Sandler, & Katz, 1999).

Antidepressant Applications

AMPA Receptor Agonists and Depression Treatment The exploration of AMPA receptor agonists for depression treatment opens up possibilities for similar compounds. The review by Chun Yang et al. (2012) discusses the potential of AMPA agonists in exerting rapid antidepressant effects, suggesting a potential research direction for related compounds (Yang et al., 2012).

Other Therapeutic Applications

Properties and Uses of Paracetamol A review on paracetamol, also an N-acylated aromatic amine, offers insights into its preparation, reactions, dosage, and adverse effects. This information can be useful when considering the applications and handling of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide in various settings (Iwuozor Kingsley Ogemdi, 2019).

properties

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177257
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

CAS RN

2272-83-5
Record name N-Acetylephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Vasiloiu, I Cervenka, P Gaertner, M Weil… - Tetrahedron …, 2015 - Elsevier
From tentative beginnings, chiral ionic liquids have emerged into functionalized and tailor-made materials that provide novel input in classical asymmetric synthesis and separations. …
Number of citations: 25 www.sciencedirect.com

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